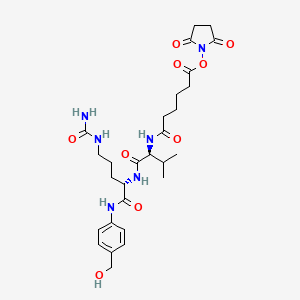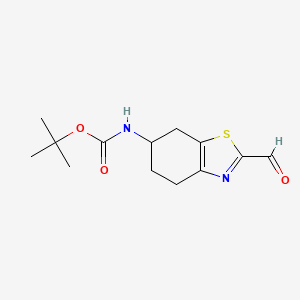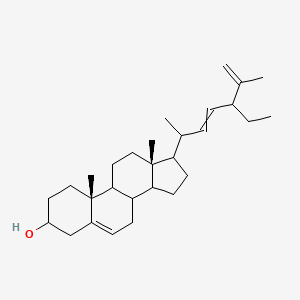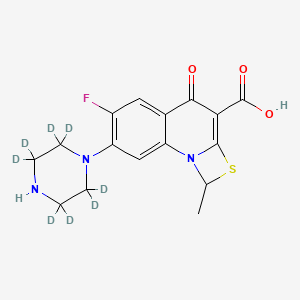
1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4 is a deuterium-labeled analog of 1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise quantitation and tracking in various biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4 involves the incorporation of deuterium atoms into the parent compound, 1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine. The process typically includes the following steps:
Deuterium Exchange Reaction: The hydrogen atoms in the parent compound are replaced with deuterium atoms using deuterated reagents under controlled conditions.
Purification: The resulting deuterium-labeled compound is purified using chromatographic techniques to ensure high purity and yield
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the parent compound are subjected to deuterium exchange reactions.
Scale-Up Purification: Industrial-scale chromatographic techniques are employed to purify the compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product
Análisis De Reacciones Químicas
Types of Reactions
1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups
Aplicaciones Científicas De Investigación
1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the incorporation and metabolism of lipids.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and formulations
Mecanismo De Acción
The mechanism of action of 1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4 involves its incorporation into biological systems where it mimics the behavior of its non-deuterated counterpart. The deuterium atoms provide a stable isotope label that allows for precise tracking and quantitation. The molecular targets and pathways involved depend on the specific application and biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine: The non-deuterated parent compound.
1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d3: A similar deuterium-labeled compound with three deuterium atoms.
Uniqueness
1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4 is unique due to its four deuterium atoms, which provide enhanced stability and precision in tracking compared to compounds with fewer deuterium atoms. This makes it particularly valuable in studies requiring high accuracy and sensitivity .
Propiedades
Fórmula molecular |
C26H54NO7P |
|---|---|
Peso molecular |
527.7 g/mol |
Nombre IUPAC |
[(2R)-2-acetyloxy-3-(7,7,8,8-tetradeuteriohexadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1/i13D2,14D2 |
Clave InChI |
HVAUUPRFYPCOCA-VGOTWLLUSA-N |
SMILES isomérico |
[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((1R,6R)-6-Amino-2,2-difluorocyclohexyl)-5-methyl-4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B12431871.png)





![5,7-Dimethoxy-6-[(1E)-3-oxobut-1-EN-1-YL]chromen-2-one](/img/structure/B12431904.png)




![17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid;sulfane](/img/structure/B12431933.png)


